molecular formula C6H6BN3O2 B2616343 (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid CAS No. 1374263-88-3

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid

Cat. No.: B2616343
CAS No.: 1374263-88-3
M. Wt: 162.94
InChI Key: JAZQDXGXSCOWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is a boronic acid derivative that features an imidazo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another approach includes the reaction of pyridine-3,4-diamine with aldehydes .

Industrial Production Methods

Industrial production methods for (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid largely depends on its role in specific reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is unique due to the presence of the boronic acid group, which allows it to participate in a variety of chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions. This makes it a valuable building block for the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)10-3-9-5/h1-3,11-12H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQDXGXSCOWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N=CN2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.